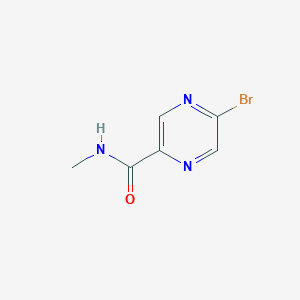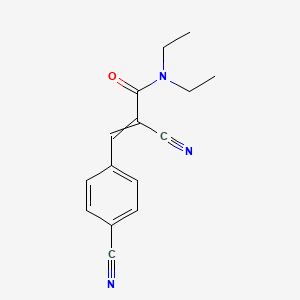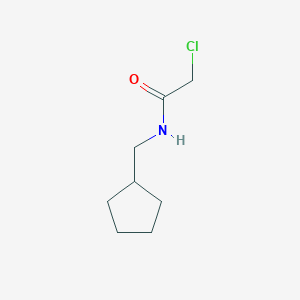
2-chloro-N-(cyclopentylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(cyclopentylmethyl)acetamide is an organic compound and an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(cyclopentylmethyl)acetamide is C8H14ClNO . The InChI code is 1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(cyclopentylmethyl)acetamide is 175.66 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
In vitro Metabolism and Human Liver Microsomes
Research into the metabolism of chloroacetamide herbicides, such as alachlor and its metabolites, by human liver microsomes and cytochrome P450 isoforms has provided insights into their biochemical processing and potential human health implications. Studies by Coleman et al. (1999, 2000) elucidated the metabolic pathways of alachlor and related compounds, highlighting the role of human CYP3A4 in their metabolism (Coleman, Liu, Linderman, Hodgson, & Rose, 1999) (Coleman, Linderman, Hodgson, & Rose, 2000). These findings have implications for understanding the potential carcinogenicity of these herbicides and their bioactivation in humans.
Environmental Impact and Detection
The environmental presence and impact of chloroacetamide herbicides, including acetochlor, have been extensively studied. Research by Kolpin et al. (1996) documented the occurrence of acetochlor in the hydrologic system across the midwestern United States, highlighting the environmental persistence and distribution of this herbicide (Kolpin, Nations, Goolsby, & Thurman, 1996). Such studies are crucial for assessing the environmental impact of agricultural chemicals and informing regulatory and mitigation strategies.
Anticancer and Antiviral Applications
The synthesis and application of chloroacetamide derivatives in medicinal chemistry have been explored for their potential therapeutic benefits. For example, the synthesis of chloroamidation products of olefins has been investigated for their anticancer properties against brain tumor cell lines, demonstrating the versatility of chloroacetamide chemistry in drug development (Rawal, Kumar, Tawar, & Vankar, 2007). Furthermore, novel anilidoquinoline derivatives have shown significant antiviral effects against Japanese encephalitis virus, underscoring the potential of chloroacetamide-based compounds in antiviral therapy (Ghosh et al., 2008).
Antibacterial Activity
The search for new antibacterial agents has led to the investigation of chloroacetamide derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, for their efficacy against resistant bacterial strains like Klebsiella pneumoniae. Studies by Cordeiro et al. (2020) have highlighted the potential of these compounds as therapeutic alternatives in combating drug-resistant infections (Cordeiro et al., 2020).
Safety And Hazards
The compound is classified under GHS07 hazard class. It has hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPZTIRSNCDYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopentylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)
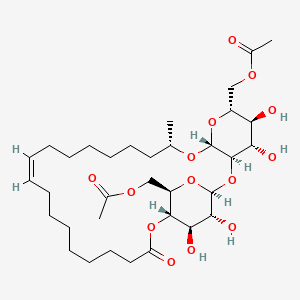
![4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether](/img/structure/B2677678.png)
![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
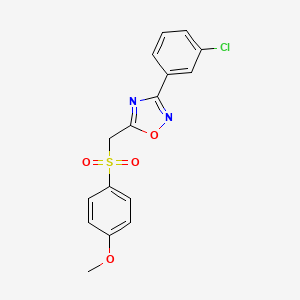
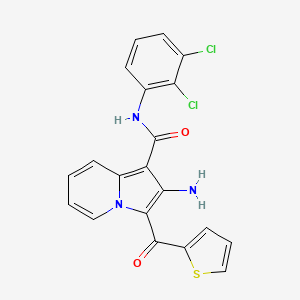
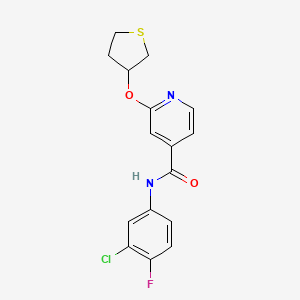
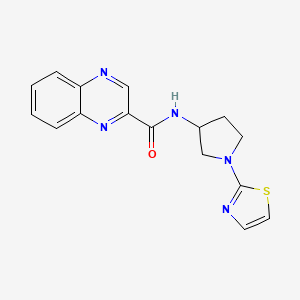
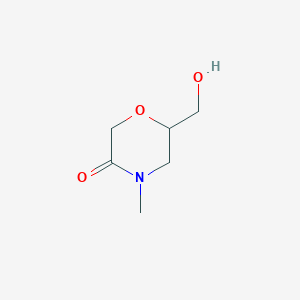
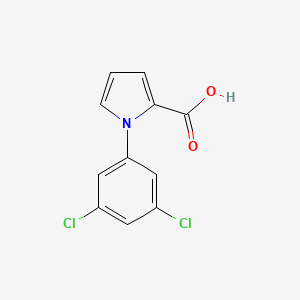
![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)
